4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide
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Overview
Description
4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a naphthyridine core, a difluorophenyl group, and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core, introduction of the difluorophenyl group, and the addition of the amino group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthyridine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide: Shares the difluorophenyl group but has a different core structure.
2-Amino-4-(3,4-difluorophenyl)thiazole: Contains a thiazole ring instead of a naphthyridine core.
N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrrolo[3,4-b]quinolin-3-yl]carbonyl}urea: Features a similar difluorophenyl group but with a different overall structure.
Uniqueness
4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C16H12F2N4O3 |
---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
4-amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H12F2N4O3/c17-9-4-3-8(11(18)6-9)7-21-15(23)12-13(19)10-2-1-5-20-14(10)22(25)16(12)24/h1-6,25H,7,19H2,(H,21,23) |
InChI Key |
BFBJCHADKLXZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2N)C(=O)NCC3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
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